Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Overview
Description
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, also known as MTPC, is an organic compound which has been studied for its potential applications in scientific research. This compound is composed of a thieno[2,3-b]pyrazine ring, which is a heterocyclic aromatic ring, and a methyl ester group. It is a colorless solid that is soluble in organic solvents. MTPC has been studied for its potential applications in diverse fields such as biochemistry, pharmacology, and material science.
Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application Summary : Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods of Application : The review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
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Scientific Field: Antitumor Activity Evaluation
- Application Summary : Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate has been used in the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates for antitumor activity evaluation .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the search results .
- Scientific Field: Synthesis of Novel Compounds
- Application Summary : Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate has been used in the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates .
- Methods of Application : The compounds were synthesized by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling of either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines in good-to-excellent yields (50% quantitative yield), using different reaction conditions, namely ligands and solvents, due to the different electronic character of the substrates .
- Results or Outcomes : The antitumoral potential of these compounds was evaluated in four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) using the SRB assay, and it was possible to establish some structure–activity relationships .
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Scientific Field: Cell Cycle Analysis
- Application Summary : Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate has been used in the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates for cell cycle analysis .
- Results or Outcomes : The effects of the methoxylated compounds on the cell cycle profile and induction of apoptosis were further studied in the AGS cell line .
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Scientific Field: Apoptosis Study
- Application Summary : Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate has been used in the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates for apoptosis study .
- Results or Outcomes : The effects of the methoxylated compounds on the cell cycle profile and induction of apoptosis were further studied in the AGS cell line .
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Scientific Field: Toxicity Study
- Application Summary : Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate has been used in the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates for toxicity study .
- Results or Outcomes : The compounds did not show relevant toxicity against a non-tumor cell line culture from the African green monkey kidney (Vero) .
properties
IUPAC Name |
methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-13-8(12)6-4(9)5-7(14-6)11-3-2-10-5/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFBMJMQOVCYFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=NC=CN=C2S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374907 | |
Record name | methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |
CAS RN |
244014-85-5 | |
Record name | methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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